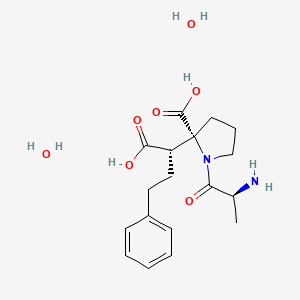
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is a chemical compound that belongs to the class of dipeptides It is a dihydrate form, meaning it contains two molecules of water of crystallization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate typically involves the coupling of (S)-1-carboxy-3-phenylpropyl with L-alanyl-L-proline. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline: The anhydrous form of the compound.
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline monohydrate: Contains one molecule of water of crystallization.
Other dipeptides: Compounds with similar structures but different amino acid sequences.
Uniqueness
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is unique due to its specific combination of amino acids and the presence of two water molecules in its crystalline structure. This can influence its solubility, stability, and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H28N2O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1 |
InChI-Schlüssel |
JSGYIGVMZWGVDH-OCTIXAOTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
Kanonische SMILES |
CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)
